

# Safety Profile of ASTX295 in Clinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical safety profile of ASTX295, a novel Murine Double Minute 2 (MDM2) antagonist, with other investigational MDM2 inhibitors. The information is based on publicly available clinical trial data and is intended to assist researchers and drug development professionals in their evaluation of this class of therapeutic agents.

## **Introduction to MDM2 Antagonists**

MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressing functions. MDM2 antagonists are designed to block the MDM2-p53 interaction, thereby reactivating p53 and inducing cancer cell apoptosis.[1][2] While this mechanism holds significant therapeutic promise, a common challenge for this class of drugs has been on-target toxicities, particularly hematological side effects like thrombocytopenia and neutropenia.[3]

ASTX295 is a next-generation, potent MDM2 antagonist designed with a shorter half-life to mitigate bone marrow toxicity.[3][4] This guide will delve into the clinical safety data of ASTX295 and compare it with other MDM2 inhibitors in clinical development.

## **Comparative Safety Profile of MDM2 Inhibitors**







The following table summarizes the treatment-related adverse events (TRAEs) observed in Phase 1 clinical trials of ASTX295 and other selected MDM2 inhibitors.



Drug Name (Trial ID)	Most Common Treatment- Related Adverse Events (Any Grade)	Grade ≥3 Treatment- Related Adverse Events	Dose-Limiting Toxicities (DLTs)	Key Safety Notes
ASTX295 (ASTX295- 01/NCT0397538 7)	400 mg QD: Nausea (76.2%), Diarrhea (76.2%), Vomiting (33.3%) 660 mg BIW: Nausea (71.4%), Diarrhea (47.6%), Vomiting (33.3%) [5]	400 mg QD: GI AEs (14.3%)[5] 660 mg BIW: GI AEs (9.5%)[5] No Grade ≥4 GI AEs reported. One subject had Grade 2 thrombocytopeni a.[5]	Nausea, Vomiting, Diarrhea, Fatigue[5][6]	Designed for a short half-life to minimize thrombocytopeni a.[4][7] Avoided significant thrombocytopeni a and neutropenia.[6] Gastrointestinal AEs were doselimiting rather than myelosuppressio n.[6]
Milademetan (DS-3032b) (U101/NCT0187 7382)	Nausea (80%), Decreased appetite (61.1%), Platelet count decreased (61.1%), Fatigue (50%), Anemia (50%), White blood cell count decreased (50%) [2][8]	Thrombocytopeni a (10%)[2] Significant GI toxicity (≥ Grade 3 in 50% of patients in a combination study)[9]	Gastrointestinal toxicity[9]	Thrombocytopeni a and nausea are common class effects.[2] Intermittent dosing helps mitigate thrombocytopeni a.[2]
Brigimadlin (BI 907828) (NCT03449381)	Nausea (67.9%), Fatigue (53.6%) [10]	Neutropenia (25.4%), Thrombocytopeni a (23.9%),	Not specified in the provided results.	Hematologic adverse events were managed with treatment or



		Decreased white blood cell count (11.3%), Anemia (11.3%)[4]		dose modification/inter ruption.[4]
Siremadlin (HDM201) (NCT02143635)	Myelosuppressio n-related events	Grade 3/4 TRAEs were more common in hematologic malignancies (71%) vs. solid tumors (45%), primarily myelosuppressio n.[11][12]	Not specified in the provided results.	Manageable safety profile.[13]
Navtemadlin (KRT-232) (KRT- 232- 109/NCT044852 60)	Nausea, Diarrhea, Thrombocytopeni a, Constipation, Vomiting, Asthenia, Anemia, Fatigue[3]	Thrombocytopeni a (29%), Anemia (18%), Nausea (7%), Diarrhea (4%), Vomiting (4%), Asthenia (4%)[3]	Not specified in the provided results.	Gastrointestinal toxicities were mostly Grade 1-2 and occurred early in treatment.[3]

## **Experimental Protocols**

The safety and tolerability of ASTX295 were evaluated in the ASTX295-01 (NCT03975387) study, a Phase 1/2 open-label, multicenter trial in patients with advanced solid tumors with wild-type TP53.[14]

#### Study Design:

- Phase 1: Dose escalation and expansion.[14]
- Participants: Patients with advanced solid tumors with wild-type TP53, ECOG performance status of 0-2, and adequate organ and bone marrow function.[14]



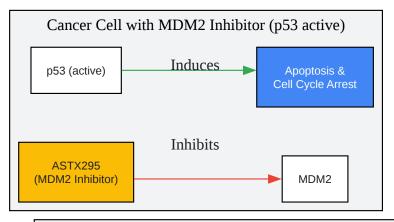
- Intervention: Oral administration of ASTX295 starting at 15 mg daily, with dose escalation in subsequent cohorts exploring various dosing regimens (once daily and twice weekly) and the effect of food.[4][5]
- Safety Assessments: Monitoring of adverse events (AEs) graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were assessed to determine the recommended Phase 2 dose (RP2D).[5]
- Pharmacokinetics and Pharmacodynamics: Plasma concentrations of ASTX295 and modulation of the p53 pathway were assessed.[6]

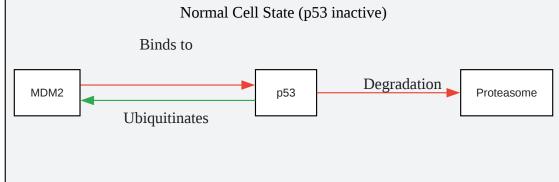
The recommended Phase 2 dosing regimens were determined to be 660 mg twice weekly and 400 mg once daily, with the 660 mg twice-weekly regimen selected as the RP2D due to a better gastrointestinal safety profile.[1]

#### **Signaling Pathway and Experimental Workflow**

The core mechanism of action for ASTX295 and its comparators involves the inhibition of the MDM2-p53 interaction. The following diagram illustrates this signaling pathway.





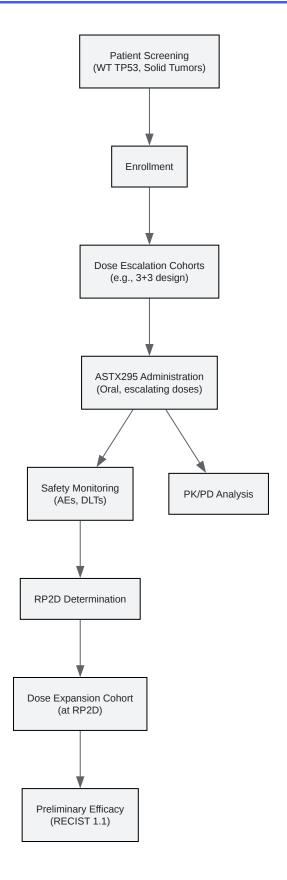


Click to download full resolution via product page

Caption: MDM2-p53 signaling pathway and the mechanism of action of ASTX295.

The experimental workflow for a typical Phase 1 dose-escalation study, such as the ASTX295-01 trial, is depicted below.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. KRT-232-109: Navtemadlin plus ruxolitinib in MF with a suboptimal ruxolitinib response [mpn-hub.com]
- 4. BI 907828, an MDM2-p53 Antagonist, Demonstrated Promising Efficacy in Patients With Advanced BTC [jhoponline.com]
- 5. researchgate.net [researchgate.net]
- 6. astx.com [astx.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I study of Milademetan (DS3032b) in combination with low dose cytarabine with or without venetoclax in acute myeloid leukemia: Clinical safety, efficacy, and correlative analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Brigimadlin (BI 907828) in Patients With Advanced BTC: Data From 2 Phase 1a/1b Dose-Escalation/Expansion Trials | CCA News Online [ccanewsonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Safety Profile of ASTX295 in Clinical Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1664761#confirming-the-safety-profile-of-astx295-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com